Isocytosine

Description

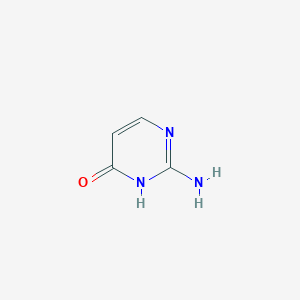

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of Isocytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a non-canonical pyrimidine nucleobase, presents a fascinating case of tautomerism, a phenomenon with profound implications for its chemical reactivity, base-pairing capabilities, and potential applications in medicinal chemistry and synthetic biology. This guide provides a comprehensive exploration of the chemical structure and tautomeric landscape of isocytosine. We will delve into the intricacies of its tautomeric forms, the equilibrium governing their populations, and the experimental and computational methodologies employed to elucidate these fundamental properties. By synthesizing theoretical principles with practical insights, this document aims to equip researchers with the foundational knowledge required to harness the unique characteristics of isocytosine in their scientific endeavors.

The Fundamental Structure of Isocytosine

Isocytosine, systematically named 2-aminopyrimidin-4(3H)-one, is a structural isomer of the canonical nucleobase cytosine.[1][2] Its chemical formula is C₄H₅N₃O.[3] The core of isocytosine is a pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms.[3] This fundamental structure, featuring an amino group and a carbonyl group, is the basis for its rich tautomeric behavior.[3] Unlike cytosine, isocytosine is not a natural component of DNA or RNA, but its unique hydrogen bonding patterns have made it a valuable tool in the study of nucleic acid analogues.[2][4]

The Tautomeric Landscape of Isocytosine

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[5] This process typically involves the migration of a proton. Isocytosine is a prime example of a molecule exhibiting complex tautomerism, primarily involving keto-enol and amino-imino forms.

The Major Tautomers: A Tale of Two Keto Forms

In both solution and the solid state, isocytosine predominantly exists as two major keto tautomers.[1][6][7] These are:

-

1,4-dihydro-2-amino-4-oxo-pyrimidine (keto-N1H or 1a): In this form, a proton resides on the N1 nitrogen atom of the pyrimidine ring.

-

3,4-dihydro-2-amino-4-oxo-pyrimidine (keto-N3H or 1b): Here, the proton is located on the N3 nitrogen atom.

In aqueous solution, these two tautomers exist in a nearly 1:1 ratio, indicating their comparable thermodynamic stability under these conditions.[1][6] This equilibrium is a critical feature of isocytosine's chemistry.

The Minor Tautomers: Exploring the Enol and Imino Forms

While the keto forms dominate, other minor tautomers can also exist, particularly in the gas phase or under specific solvent conditions. These include:

-

Enol Tautomer (2-amino-pyrimidin-4-ol): This form arises from the migration of a proton from a nitrogen atom to the exocyclic oxygen atom, resulting in a hydroxyl group.[1][8] Computational studies suggest that the enol tautomer is less stable than the keto forms in aqueous solution.[7]

-

Imino Tautomer: This tautomer is formed by the migration of a proton from the exocyclic amino group to a ring nitrogen atom.[9] Calculations have indicated that the 2-imino form is significantly less stable than the amino forms in aqueous solution.[9]

The relative populations of these minor tautomers are generally low in solution but can be influenced by factors such as solvent polarity and temperature.

The tautomeric equilibrium of isocytosine can be visualized as follows:

Figure 1: Tautomeric equilibria of isocytosine, highlighting the major equilibrium between the two keto forms and the minor equilibria involving the enol and imino forms.

Factors Influencing Tautomeric Equilibrium

The delicate balance between isocytosine's tautomers is not static and can be significantly influenced by the surrounding environment. Understanding these factors is crucial for predicting and controlling the behavior of isocytosine in various applications.

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent play a pivotal role in determining the tautomeric ratio.[1][10] Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding.[10] For isocytosine in water, the near-equal presence of the two major keto tautomers suggests that their interactions with water molecules lead to similar overall stability.[1][6] In contrast, in the gas phase, the relative stabilities of the tautomers can differ significantly.

Temperature

Temperature can also affect the tautomeric equilibrium.[1] According to the principles of thermodynamics, an increase in temperature will favor the formation of the less stable tautomer. Therefore, variable-temperature studies can provide valuable insights into the energetics of the tautomerization process.

Experimental and Computational Elucidation of Tautomerism

A combination of experimental techniques and computational methods is essential for a comprehensive understanding of isocytosine's tautomerism.

Experimental Methodologies

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[11] Since the rate of interconversion between tautomers is often fast on the NMR timescale, the observed spectra typically show averaged signals.[12] However, by employing low-temperature NMR, it is possible to slow down the exchange rate and observe distinct signals for each tautomer.[11] Both ¹H and ¹⁵N NMR have been instrumental in characterizing the tautomers of isocytosine and their hydrogen-bonding interactions.[11]

A Self-Validating Protocol for Low-Temperature ¹H NMR of Isocytosine:

-

Sample Preparation: Dissolve a known concentration of isocytosine in a suitable deuterated solvent that remains liquid at low temperatures (e.g., a mixture of DME/DMF-d₇).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to observe the averaged signals.

-

Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10°C.

-

Spectral Acquisition: At each temperature, acquire a ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shifts and multiplicities of the signals. The appearance of new, distinct sets of signals at lower temperatures is indicative of the slowing of the tautomeric exchange and the observation of individual tautomers.

-

Confirmation: The integration of the signals corresponding to each tautomer provides their relative populations at that temperature.

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers.[1] Each tautomer will exhibit a characteristic absorption spectrum. By analyzing the changes in the UV-Vis spectrum with variations in solvent or pH, it is possible to infer the relative abundance of the different tautomeric forms.[13]

IR spectroscopy probes the vibrational modes of a molecule.[14] The presence of specific functional groups, such as C=O (keto) and O-H (enol), gives rise to characteristic absorption bands.[15] By comparing the experimental IR spectrum with calculated spectra for each tautomer, one can identify the predominant forms present in the sample.[14]

X-ray crystallography provides definitive information about the structure of molecules in the solid state.[16] Studies on isocytosine crystals have revealed the co-existence of the two major keto tautomers (keto-N1H and keto-N3H) in a 1:1 ratio.[1][16] These tautomers are linked by hydrogen bonds, forming a structure analogous to the guanine-cytosine base pair in DNA.[16]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable for studying tautomerism.[7][9] These methods can be used to:

-

Calculate the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in solution.[7]

-

Simulate vibrational (IR) and electronic (UV-Vis) spectra for each tautomer to aid in the interpretation of experimental data.

-

Investigate the transition states and energy barriers for the interconversion between tautomers.

The synergy between experimental and computational approaches provides a robust framework for characterizing the tautomeric behavior of isocytosine.

Significance and Applications of Isocytosine

The unique structural and tautomeric properties of isocytosine have led to its use in several areas of research.

Unnatural Base Pairing

Isocytosine can form a stable base pair with isoguanine through a Watson-Crick-like hydrogen bonding pattern.[2] This unnatural base pair has been incorporated into synthetic nucleic acid analogues, expanding the genetic alphabet and enabling the development of novel molecular biology tools.[2]

The interaction between isocytosine and guanine is also of interest. The deprotonated form of the keto-N1H tautomer of isocytosine can recognize guanine in a "reversed" Watson-Crick manner.[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isocytosine - Wikipedia [en.wikipedia.org]

- 3. CAS 108-53-2: isocytosine | CymitQuimica [cymitquimica.com]

- 4. acs.org [acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tautomerism of Guanine Analogues [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. molsci.center.ims.ac.jp [molsci.center.ims.ac.jp]

- 15. bu.ac.bd [bu.ac.bd]

- 16. journals.iucr.org [journals.iucr.org]

Thermodynamic Stability of Isocytosine Tautomers: A Technical Guide

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Audience: Medicinal Chemists, Computational Biologists, and Supramolecular Chemists

Executive Summary

Isocytosine (2-aminouracil) represents a critical structural motif in modern drug design and supramolecular chemistry. Unlike canonical nucleobases, isocytosine exhibits a highly sensitive tautomeric equilibrium that shifts dramatically between the gas phase and solution. Failure to account for the correct tautomer can lead to >2.0 kcal/mol errors in docking scores and the complete failure of supramolecular self-assembly systems.

This guide provides a rigorous analysis of the thermodynamic drivers governing these transitions, validated computational protocols for prediction, and experimental frameworks for verification.

Part 1: The Tautomeric Landscape

Isocytosine (iC) does not exist as a single static structure. It fluctuates between three primary forms based on the migration of the labile proton between N1, N3, and the exocyclic oxygen.

The Three Critical Species

-

Enol-Amino Form (iC-OH): Aromatic, predominant in the gas phase.

-

Keto-N1H Form (iC-N1): Polar, mimics the hydrogen bonding face of Guanine.

-

Keto-N3H Form (iC-N3): Polar, mimics the hydrogen bonding face of Cytosine.

Visualizing the Equilibrium

The following diagram illustrates the connectivity and proton migration pathways between these species.

Figure 1: Tautomeric connectivity of isocytosine.[1][2][3][4] The transition from Enol to Keto is driven by the dielectric constant of the environment.

Part 2: Thermodynamic Drivers

The stability of iC tautomers is not intrinsic; it is environmental. Understanding this causality is essential for accurate modeling.

Gas Phase: The Aromaticity Imperative

In a vacuum or non-polar environment (e.g., inside a hydrophobic enzyme pocket), the Enol-Amino form is often thermodynamically preferred.

-

Mechanism: The enol form maintains a fully aromatic pyrimidine ring system (6

-electrons). -

Energetics: The enol form is approximately 1.0–2.0 kcal/mol more stable than the keto forms in the gas phase due to resonance stabilization energy [1].

Solution Phase: The Dipole Imperative

In polar solvents (water, DMSO), the equilibrium inverts. The Keto-N1H and Keto-N3H forms become dominant.

-

Mechanism: The keto forms possess larger dipole moments and distinct charge separation, allowing for stronger solute-solvent interactions (hydration shells).

-

Energetics: The hydration enthalpy of the keto forms overcomes the loss of aromaticity. In water, the Keto-N1H and Keto-N3H forms often exist in a near 1:1 ratio, separated by negligible energy barriers (<0.5 kcal/mol) [2].

Summary of Relative Stabilities ( )[2]

| Environment | Dominant Tautomer | Secondary Species | Primary Driver |

| Gas Phase / Vacuum | Enol-Amino | Keto-N1H (+1.5 kcal/mol) | Aromaticity |

| Chloroform ( | Mixed Equilibrium | - | Competing Effects |

| Water ( | Keto-N1H / Keto-N3H | Enol (+4.0 kcal/mol) | Solvation (Dipole) |

| Solid State | Keto-N1H / Keto-N3H | - | H-Bond Networks |

Part 3: Computational Protocol (Self-Validating)

As a scientist, you cannot rely on default force fields (e.g., MMFF94) for isocytosine, as they often hard-code a single tautomer. You must perform Quantum Mechanical (QM) validation.

Workflow: DFT Energy Calculation

Objective: Determine the lowest energy tautomer for a specific drug scaffold.

Step 1: Geometry Optimization (Gas Phase)

-

Theory: DFT B3LYP or

B97X-D (includes dispersion corrections). -

Basis Set: 6-311++G(d,p) or aug-cc-pVTZ. Note: Diffuse functions (++) are mandatory for treating the lone pairs on oxygen and nitrogen correctly.

-

Validation Check: Ensure no imaginary frequencies (NIMAG=0).

Step 2: Solvation Correction (PCM/SMD)

-

Method: Re-optimize geometry using the IEF-PCM or SMD model with the dielectric constant of your target solvent (e.g., Water for biological fluids, Protein Dielectric

for binding pockets). -

Causality: A rigid gas-phase geometry placed in a solvent model yields inaccurate energies. The geometry must relax in the presence of the solvent field.

Step 3: Zero-Point Energy (ZPE) Correction

-

Calculate Gibbs Free Energy (

). -

Self-Validation: If

difference between tautomers is < 1 kcal/mol, you must treat them as a Boltzmann-weighted ensemble, not a single structure.

Figure 2: Self-validating computational workflow for tautomer determination.

Part 4: Experimental Validation

Computational predictions must be grounded in physical observation. The following protocols distinguish tautomers based on their unique electronic signatures.

Protocol A: Solution NMR (Chemical Shift Fingerprinting)

Principle: The chemical shift of the Carbon-5 (C5) and Carbon-4 (C4) atoms is highly sensitive to the protonation state of the adjacent nitrogens.

-

Solvent Selection: Use DMSO-

or DMF- -

Temperature: Run at 273K (low temp) to freeze out the conformational equilibrium if peaks are broad.

-

Diagnostic Signals:

-

Keto-N1H: Look for a triplet splitting on N1-H (coupling to C6-H and C2-NH2).

-

Enol: Disappearance of the Carbonyl (

) signal at ~160 ppm and appearance of a C-O-H signal.

-

-

Self-Validation: Perform a concentration gradient (1 mM to 50 mM). If chemical shifts change significantly, you are observing aggregation (dimerization), not just tautomerism.

Protocol B: IR Spectroscopy ( carbonyl stretch)

Principle: The

-

Keto forms: Strong absorption at 1650–1700 cm⁻¹.

-

Enol form: Absence of the carbonyl band; appearance of broad O-H stretch at 3400–3600 cm⁻¹.

Part 5: Implications in Drug Design & Supramolecular Chemistry[5]

The "Docking Trap"

In Structure-Based Drug Design (SBDD), docking programs often treat ligands as rigid tautomers.

-

The Error: If you dock the Enol form into a hydrated pocket requiring the Keto form, you lose two critical hydrogen bonds (N-H donor and C=O acceptor).

-

Consequence: This results in a scoring penalty of ~2–5 kcal/mol, potentially causing you to discard a potent lead [3].

-

Solution: Enumerate all tautomers and dock them as an ensemble.

Supramolecular Synthons

Isocytosine derivatives are the basis of Quadruple Hydrogen Bonding arrays (e.g., Ureidopyrimidinone or UPy motifs).

-

Mechanism: These systems rely on a specific donor-donor-acceptor-acceptor (DDAA) pattern.

-

Failure Mode: If the isocytosine moiety tautomerizes to the enol form, the H-bond array is disrupted (DDAA becomes DADA), and the supramolecular polymer depolymerizes.

-

Stabilization: Synthetic modification at the C6 position with electron-withdrawing groups can lock the tautomer in the desired Keto form to ensure high association constants (

) [4].

References

-

DFT studies on the favored and rare tautomers of neutral and redox cytosine. ResearchGate.[2] Available at: [Link]

-

Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Royal Society of Chemistry. Available at: [Link]

-

Tautomerism in drug discovery. PubMed. Available at: [Link]

-

Drug Design: Do Not Forget the Supramolecular Factor. PubMed Central. Available at: [Link]

-

Complex formation of isocytosine tautomers with PdII and PtII. PubMed. Available at: [Link]

Sources

- 1. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isocytosine Solubility & Solvation Thermodynamics in Organic Media

Executive Summary

Isocytosine (2-aminouracil) represents a unique challenge in solution chemistry due to its capacity for extensive intermolecular hydrogen bonding. Unlike simple organic solutes, isocytosine does not merely dissolve; it must undergo a thermodynamic disruption of its high-lattice-energy crystal structure.

This guide provides a mechanistic breakdown of isocytosine solubility, moving beyond simple "soluble/insoluble" binary classifications. It focuses on the tautomeric influence on solvation , provides a solvent compatibility matrix , and details self-validating protocols for preparation and purification.

Part 1: Molecular Architecture & Solvation Thermodynamics

To master the solubility of isocytosine, one must understand the barrier to dissolution: Lattice Energy .

The Tautomeric Equilibrium

Isocytosine exists in a delicate equilibrium between the amino-oxo (N1H) and amino-hydroxy forms, though in the solid state and polar solvents, the amino-oxo tautomer predominates.

-

The Solubility Barrier: In its solid state, isocytosine forms "ribbons" or dimers via quadruple hydrogen bonding (donor-donor-acceptor-acceptor arrays). This mimics the high stability of guanine-cytosine base pairs.

-

The Solvation Mechanism: For dissolution to occur, the solvent must compete with these intermolecular H-bonds. Non-polar solvents (Hexane, Chloroform) cannot break these bonds. Only Polar Aprotic solvents (DMSO, DMF) or Protic solvents with high dielectric constants (Water, Methanol) can disrupt this lattice.

Visualization: The Solvation Pathway

The following diagram illustrates the thermodynamic pathway required to transition isocytosine from a crystalline solid to a solvated state.

Caption: Thermodynamic pathway of isocytosine dissolution. Energy input is required to overcome the lattice enthalpy before solvent stabilization can occur.[1]

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their ability to disrupt the isocytosine hydrogen-bonding network.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High (> 50 mg/mL) | Primary Choice. Excellent for stock solutions. Hygroscopic; keep dry to prevent water uptake. |

| Polar Aprotic | DMF (Dimethylformamide) | High | Good alternative to DMSO. Easier to remove (lower BP than DMSO) but more toxic. |

| Polar Protic | Methanol / Ethanol | Moderate/Low | Requires heating to reflux. Often used for recrystallization rather than initial dissolution.[2][3] |

| Aqueous | Water (Neutral) | Low | Poor solubility at pH 7. Forms hydrates. |

| Aqueous | Water (Acidic/Basic) | High | Soluble as a salt. Acid (pH < 3) protonates N3; Base (pH > 10) deprotonates N1. |

| Non-Polar | Hexane, Ether, DCM | Insoluble | Useful as anti-solvents to force precipitation. |

Part 3: Practical Protocols

These protocols are designed to be self-validating . If the expected physical change (clarity, precipitate formation) does not occur, the system flags a variable (usually moisture or temperature) that must be corrected.

Protocol A: Preparation of High-Concentration Stock (50 mM)

Context: Used for biological assays or synthetic intermediates. Solvent: DMSO (Anhydrous).

-

Weighing: Weigh accurately

mg of Isocytosine into a glass vial.-

Note: Avoid plastic microfuge tubes for long-term storage in DMSO due to potential leaching.

-

-

Solvent Addition: Add anhydrous DMSO to achieve a concentration of 50 mM.

-

Calculation: Volume (mL) = Mass (mg) / (Molecular Weight

Concentration).

-

-

Disruption: Vortex vigorously for 30 seconds.

-

Checkpoint: If the solution is cloudy, sonicate at 40°C for 5-10 minutes.

-

-

Validation: Hold the vial against a light source. The solution must be optically clear with no refracting particles.

-

Troubleshooting: If particles persist, the DMSO may have absorbed water. Add 1% v/v acetic acid to assist dissolution if the application permits.

-

Protocol B: Purification via Recrystallization

Context: Removing impurities from crude isocytosine. Principle: Exploiting the steep solubility curve in water/ethanol mixtures.

-

Dissolution: Suspend crude isocytosine in Water:Ethanol (50:50) .

-

Heating: Heat the mixture to boiling (approx. 85°C) with stirring.

-

Action: Add solvent in small aliquots until the solid just dissolves. Do not over-dilute.

-

-

Hot Filtration: While boiling, filter through a pre-warmed glass frit to remove insoluble mechanical impurities.

-

Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours), then move to 4°C overnight.

-

Collection: Filter the white crystals and wash with cold absolute ethanol.

-

Drying: Dry under vacuum at 60°C to remove bound solvent.

Part 4: Applications & Decision Logic

Isocytosine is rarely the end-product; it is a functional tool. Select your solvent system based on the downstream application.

Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on experimental constraints.

Supramolecular Chemistry

In supramolecular applications, isocytosine derivatives (like ureidopyrimidinones) are used to create self-healing polymers. Here, solubility in non-polar solvents (like chloroform) is often engineered by attaching long alkyl chains to the isocytosine core, shielding the polar H-bonding face.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11969265, Isocytosine. Retrieved from [Link]

-

Beijer, F. H., Sijbesma, R. P., Kooijman, H., Spek, A. L., & Meijer, E. W. (1998). Strong Dimerization of Ureidopyrimidines via Quadruple Hydrogen Bonding. Journal of the American Chemical Society. (Context: Mechanics of isocytosine H-bonding and lattice energy). Retrieved from [Link]

-

Delchev, V. B., & Mikosch, H. (2007).[6] Theoretical study of the intermolecular H-bonding and intermolecular proton transfer between isocytosine tautomeric forms. Journal of Molecular Modeling. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Recrystallization Protocol Guidelines. (Context: General protocols for recrystallizing high-melting organic solids). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. LabXchange [labxchange.org]

- 4. mt.com [mt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Theoretical study of the intermolecular H-bonding and intermolecular proton transfer between isocytosine tautomeric forms and R,S-lactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isocytosine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Isomer

Isocytosine, or 2-aminouracil, is a pyrimidine base and a structural isomer of cytosine, one of the fundamental nucleobases in DNA and RNA.[1][2] While not a component of natural nucleic acids, its unique hydrogen bonding capabilities and structural resemblance to purine and pyrimidine bases have established it as a "privileged scaffold" in medicinal chemistry. This guide provides a technical overview of isocytosine derivatives, exploring their synthesis, diverse biological activities, and therapeutic potential, with a focus on anticancer and antiviral applications. We will delve into the causal relationships behind structure-activity profiles and provide insights into the experimental workflows that validate these compounds as potential drug candidates.

The core value of the isocytosine scaffold lies in its ability to engage in specific hydrogen bonding patterns, distinct from its natural counterpart, cytosine. This allows derivatives to be designed as mimics or antagonists for a variety of biological targets, particularly those that interact with nucleotides, such as kinases and polymerases.[3][4]

Caption: Structural relationship and hydrogen bonding of Isocytosine.

Part 1: Synthesis of the Isocytosine Core and Its Derivatives

The development of robust synthetic methodologies is fundamental to exploring the chemical space of isocytosine derivatives. Several strategies have been established, with the choice of method often depending on the desired substitution pattern and compatibility with other functional groups.

Classical Condensation Reactions

The isocytosine scaffold can be synthesized through the condensation of guanidine with various three-carbon synthons.[1] A common and effective method involves the reaction of guanidine hydrochloride with 3-oxopropanoic acid (malic acid can be used as a precursor which is decarbonylated in situ).[1] This approach provides a straightforward entry into the basic isocytosine ring system.

DNA-Compatible Biginelli-like Reaction

For applications in DNA-Encoded Libraries (DELs), a DNA-compatible Biginelli-like reaction has been developed. This one-pot reaction utilizes DNA-conjugated guanidines, aldehydes, and methyl cyanoacetate to construct isocytosine scaffolds.[5][6] This method is crucial for high-throughput screening and hit discovery against challenging therapeutic targets as it significantly expands the chemical space of DELs.[5][6]

Regioselective N-Alkylation

Selective alkylation of the isocytosine ring is critical for developing derivatives with specific biological activities. A practical approach for the regioselective synthesis of N-4-alkyl cytosine derivatives, which can be adapted for isocytosine, involves a sequence of selective sulfonylation at the N-1 position, followed by alkylation of the exocyclic amino group.[7] This method avoids complex protection-deprotection steps and allows for the introduction of diverse side chains crucial for probing structure-activity relationships (SAR).[7]

Experimental Protocol: General Synthesis of a 5,6-Disubstituted Isocytosine Derivative

This protocol provides a generalized workflow for synthesizing a substituted isocytosine derivative, a common starting point for many medicinal chemistry campaigns.

-

Reaction Setup: To a solution of guanidine nitrate (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir at room temperature for 30 minutes to generate free guanidine.

-

Condensation: Add an appropriate β-ketoester (e.g., ethyl 2-methyl-3-oxobutanoate) (1.0 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Causality: The elevated temperature is necessary to drive the condensation and subsequent cyclization/dehydration to form the pyrimidine ring.

-

Workup: Cool the reaction mixture to room temperature and neutralize with acetic acid. The resulting precipitate is collected by filtration.

-

Purification: Wash the crude solid with cold ethanol and then water to remove salts and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure isocytosine derivative. Self-Validation: Purity is confirmed by measuring the melting point and analyzing the product by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and absence of impurities.

Part 2: Isocytosine Derivatives as Anticancer Agents

The isocytosine scaffold is a prominent feature in the design of novel anticancer agents, primarily due to its utility as a hinge-binding motif in kinase inhibitors and as a core for cytotoxic nucleoside analogs.[3][4]

Kinase Inhibition: A Scaffold-Based Design Approach

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8] The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, has been a successful template for kinase inhibitors.[3] Similarly, isocytosine derivatives can be designed to mimic the hydrogen bonding interactions of adenine in the ATP-binding pocket of kinases, leading to competitive inhibition.[3]

The design strategy often involves attaching various substituted aromatic or heterocyclic moieties to the isocytosine core. These substituents are designed to occupy hydrophobic pockets adjacent to the ATP-binding site, thereby increasing potency and selectivity for the target kinase.[9]

Caption: Isocytosine derivatives compete with ATP for kinase binding.

Cytotoxic Activity and Apoptosis Induction

Several studies have demonstrated the potent in vitro antiproliferative effects of novel isocytosine derivatives against various cancer cell lines.[10][11] For instance, fused azaisocytosine-containing congeners have shown strong cytotoxic effects, often exceeding that of the established anticancer drug pemetrexed.[10]

The mechanism of this cytotoxicity is frequently linked to the induction of apoptosis. For example, specific trifluoromethyl-bearing bioisosteres were found to activate initiator and executioner caspases, which are key mediators of the apoptotic cascade.[10] This demonstrates a targeted mechanism of action beyond simple non-specific toxicity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

| 5,6-disubstituted isocytosines | MCF-7 (Breast) | 12.45 - 15.79 | Cell cycle disruption, Apoptosis | [11] |

| Fused Azaisocytosines | Various | Potent | Caspase activation | [10] |

| 2'-deoxy-4'-thio-5-azacytidine | Various | Cytotoxic | Not specified | [12] |

Table 1: Anticancer Activity of Selected Isocytosine Derivatives.

Part 3: Isocytosine Derivatives as Antiviral Agents

The structural similarity of isocytosine to natural nucleobases makes it an ideal scaffold for the development of antiviral agents, particularly nucleoside analogs that target viral polymerases.[13][14][15]

Inhibition of Viral Polymerases

Viral DNA and RNA polymerases are essential enzymes for viral replication.[16] Nucleoside analogs exert their antiviral effect by acting as competitive inhibitors or, more commonly, as chain terminators after being incorporated into the growing viral DNA or RNA strand.[16][17]

For a nucleoside analog to be active, it must be taken up by the host cell and phosphorylated by host or viral kinases to its triphosphate form. This active triphosphate then competes with the natural deoxynucleotide triphosphate for incorporation by the viral polymerase. Isocytosine derivatives, particularly those with modifications to the sugar moiety (like 2',3'-dideoxy or fluoro-substitutions), can be designed to be readily phosphorylated and incorporated, but lack the 3'-hydroxyl group necessary for further chain elongation, thus halting viral replication.[18]

Activity Against HIV and HBV

Derivatives of isocytosine and its close analog, 5-azacytosine, have shown significant promise against retroviruses like HIV and hepadnaviruses like HBV.[18][19] For example, 5,6-dihydro-2'-deoxy-5-azacytidine exhibits anti-HIV activity through a unique mechanism of lethal mutagenesis.[19] Another compound, 1-(2,3-Dideoxy-2-fluoro-beta-L-glyceropent-2-enofuranosyl)cytosine (L-2'-Fd4C), has demonstrated potent dual activity against both HIV and HBV.[18]

Experimental Protocol: Antiviral Activity Assay (EC50 Determination)

This protocol outlines a standard cell-based assay to determine the 50% effective concentration (EC50) of a test compound against a specific virus.

-

Cell Seeding: Seed a 96-well plate with host cells permissive to the virus of interest (e.g., MT-4 cells for HIV) at a density that will result in a confluent monolayer after the incubation period.

-

Compound Preparation: Prepare a serial dilution of the isocytosine derivative in cell culture medium. A typical starting concentration might be 100 µM.

-

Infection and Treatment: Add the diluted compounds to the wells. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include control wells with no virus (cell control) and wells with virus but no compound (virus control).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for the virus to replicate and cause a measurable cytopathic effect (CPE), typically 3-7 days.

-

Quantification of Viral Activity: Measure the extent of viral replication or CPE. This can be done using various methods:

-

MTT Assay: Measures cell viability. A reduction in CPE will result in higher cell viability.

-

ELISA: Measures the amount of a specific viral antigen (e.g., HIV p24).

-

qPCR: Quantifies viral nucleic acid levels.

-

-

Data Analysis: Plot the percentage of inhibition of viral activity against the compound concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the EC50 value. Causality & Self-Validation: This dose-response relationship validates that the observed effect is specific to the compound's concentration. A parallel cytotoxicity assay (CC50) should be run on uninfected cells to determine the compound's toxicity, allowing for the calculation of the Selectivity Index (SI = CC50/EC50), a critical parameter for a viable drug candidate.

Caption: A typical workflow for developing Isocytosine-based therapeutics.

Conclusion and Future Perspectives

The isocytosine scaffold continues to be a remarkably versatile platform in medicinal chemistry. Its ability to serve as a bioisostere for natural purines and pyrimidines provides a rational starting point for the design of targeted therapies. While significant progress has been made, particularly in developing kinase inhibitors for oncology and polymerase inhibitors for virology, considerable opportunities remain. Future research will likely focus on:

-

Improving Selectivity: Fine-tuning substituent patterns to achieve greater selectivity for specific kinase isoforms or viral polymerases to minimize off-target effects.

-

Overcoming Resistance: Designing next-generation derivatives that are active against drug-resistant mutants.

-

Exploring New Targets: Leveraging the isocytosine scaffold to design inhibitors for other nucleotide-binding proteins, such as helicases, transferases, or emerging epigenetic targets.

The combination of rational, structure-based design with modern synthetic techniques like DNA-encoded library synthesis ensures that isocytosine and its derivatives will remain a cornerstone of drug discovery efforts for years to come.

References

-

Ding, Z., Wu, Y., Liu, L., Peng, Z., & Qi, B. (2023). Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction. Organic Letters, 25(29), 5515–5519. [Link][5]

-

Ding, Z., Wu, Y., Liu, L., Peng, Z., & Qi, B. (2023). Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction. PubMed. [Link][6]

-

Cieplik, J., et al. (2019). Studies on the synthesis of the derivatives of 5-(dihydroxyboryl)- cytosines and -isocytosines. RSC Publishing. [Link][20]

-

Cieplik, J., et al. (2019). Two novel classes of fused azaisocytosine-containing congeners as promising drug candidates: Design, synthesis as well as in vitro, ex vivo and in silico studies. PubMed. [Link][10]

-

Various Authors. (2021). Synthesis and evaluation of the cytotoxic and antiviral activities of 5,6-disubstituted isocytosine derivatives. ResearchGate. [Link][11]

-

Various Authors. (1940). Synthesis of Isocytosine. Journal of the American Chemical Society. [Link][21]

-

Matsuda, A., et al. Nucleosides and nucleotides. 123. Synthesis of 1-(2-deoxy-2-isocyano-beta-D-arabinofuranosyl)cytosine and related nucleosides as potential antitumor agents. PubMed. [Link][23]

-

Szymańska, J., et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. MDPI. [Link][13]

-

Various Authors. Synthesis and antitumor and antiviral activities of a series of 1-beta-D-ribofuranosyl-5-halocytosine (5-halocytidine) cyclic 3',5'-monophosphates. PubMed. [Link][24]

-

Dejmek, M., et al. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry. [Link][19]

-

Various Authors. Carbonylative synthesis of isocytosine analogues 5 from α‐chloroketones... ResearchGate. [Link][25]

-

Chen, H., et al. (2003). Antiviral Activity and Pharmacokinetics of 1-(2,3-dideoxy-2-fluoro-beta-L-glyceropent-2-enofuranosyl)cytosine. PubMed. [Link][18]

-

De Clercq, E. (2009). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences. [Link][26]

-

Various Authors. Synthesis and cytostatic and antiviral activities of 1-beta-D-ribofuranosyl-5-alkylcytosine (5-alkylcytidine) cyclic 3',5'-monophosphates. PubMed. [Link][27]

-

Szymańska, J., et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. PubMed. [Link][28]

-

Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. [Link][8]

-

Various Authors. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link][3]

-

Al-Mekhlafi, S., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link][29]

-

Various Authors. The Crucial Role of Cytosine in DNA Stability and Pharmaceutical Innovation. Informations. [Link][14]

-

Abramov, M., et al. (2015). Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo. PubMed. [Link][30]

-

Stumpfe, D., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. [Link][4]

-

Elkamhawy, A., et al. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. MDPI. [Link][9]

-

Tiwari, K. N., et al. (2003). Synthesis and anti-cancer activity of some novel 5-azacytosine nucleosides. PubMed. [Link][12]

-

Micale, N., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. MDPI. [Link][7]

-

Szymańska, J., et al. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. PubMed Central. [Link][15]

-

National Center for Biotechnology Information. Isocytosine. PubChem. [Link][2]

-

Various Authors. (2014). Isocorydine derivatives and their anticancer activities. PubMed. [Link][31]

-

Various Authors. (2014). Isocorydine Derivatives and Their Anticancer Activities. MDPI. [Link][32]

-

Watashi, K., et al. (2003). DNA Polymerases as Targets of Anticancer Nucleosides. PubMed. [Link][17]

-

Various Authors. (2024). In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Publishing. [Link][33]

-

Focher, F., & Tisi, D. (2024). Small Molecule Drugs Targeting Viral Polymerases. MDPI. [Link][16]

-

Bio-Synthesis Inc. Isocytosine and Isoguanosine base analogs. Bio-Synthesis Inc. [Link][34]

-

Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link][35]

-

Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link][36]

Sources

- 1. Isocytosine - Wikipedia [en.wikipedia.org]

- 2. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Two novel classes of fused azaisocytosine-containing congeners as promising drug candidates: Design, synthesis as well as in vitro, ex vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anti-cancer activity of some novel 5-azacytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral activity and pharmacokinetics of 1-(2,3-dideoxy-2-fluoro-beta-L-glyceropent-2-enofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Studies on the synthesis of the derivatives of 5-(dihydroxyboryl)-cytosines and -isocytosines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Isocytosine | CAS#:108-53-2 | Chemsrc [chemsrc.com]

- 23. Nucleosides and nucleotides. 123. Synthesis of 1-(2-deoxy-2-isocyano-beta-D-arabinofuranosyl)cytosine and related nucleosides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and antitumor and antiviral activities of a series of 1-beta-D-ribofuranosyl-5-halocytosine (5-halocytidine) cyclic 3',5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and cytostatic and antiviral activities of 1-beta-D-ribofuranosyl-5-alkylcytosine (5-alkylcytidine) cyclic 3',5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Isoguanine and 5-methyl-isocytosine bases, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Isocorydine derivatives and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Isocorydine Derivatives and Their Anticancer Activities [mdpi.com]

- 33. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Isocytosine and Isoguanosine base analogs [biosyn.com]

- 35. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. benthamdirect.com [benthamdirect.com]

Technical Guide: Electronic Structure Calculations of Isocytosine

Executive Summary

Isocytosine (2-aminopurin-4-one isomer) has transcended its role as a mere isomer of cytosine to become a cornerstone in the development of expanded genetic alphabets (e.g., Hachimoji DNA) and novel nucleoside analog therapeutics.[1] Its utility, however, is complicated by a flat potential energy surface (PES) that supports multiple stable tautomers.

Accurate electronic structure calculations of isocytosine are not trivial. They require a rigorous treatment of proton transfer equilibria , solute-solvent hydrogen bonding , and excited-state relaxation pathways . This guide provides a validated protocol for characterizing isocytosine, moving beyond standard "black-box" DFT to physically justified methodologies.

Part 1: The Tautomeric Landscape (The Critical Variable)

Before submitting a single calculation, one must recognize that "Isocytosine" is not a single structure in solution. It is a dynamic equilibrium of tautomers. Failure to account for the minor tautomers is the primary source of error in predicting binding affinities and spectral properties.

The Three Dominant Species

While many forms exist, three are energetically relevant for drug design and spectral analysis:

-

Keto-N3H (iC1): The canonical form in Watson-Crick-like pairing (e.g., with Isoguanine). Dominant in polar solvents and solid state.

-

Keto-N1H (iC2): Often the global minimum in the gas phase.

-

Enol forms: Accessible in the gas phase but generally destabilized in aqueous solution.

Scientist’s Note: Standard B3LYP calculations often overstabilize delocalized enol forms due to self-interaction error. You must use functionals with Hartree-Fock exchange (hybrid) and dispersion corrections.

Part 2: Computational Methodology

Ground State & Geometry Optimization

For ground state thermodynamics (relative tautomer stability), dispersion interactions are non-negotiable, particularly when modeling stacking interactions in DNA/RNA helices.

-

Recommended Functional: M06-2X or

B97X-D .-

Why: M06-2X is parameterized for non-covalent interactions and main-group thermochemistry.

B97X-D includes long-range corrections essential for charge-transfer excitations later.

-

-

Basis Set: aug-cc-pVTZ (Production) or 6-311++G(d,p) (Screening).

-

Why: Diffuse functions (aug or ++) are mandatory for describing the lone pairs on Nitrogen and Oxygen, which govern hydrogen bonding.

-

Solvation Models

Implicit solvation is required.[2] The SMD (Solvation Model based on Density) model is superior to the standard PCM (Polarizable Continuum Model) for calculating

-

Protocol: SCRF=(SMD, Solvent=Water)

Excited States (TD-DFT)

Isocytosine exhibits ultrafast internal conversion (photostability). To model this:

-

Method: TD-DFT within the Linear Response (LR) formalism.

-

Functional: CAM-B3LYP or

B97X-D .-

Why: Standard functionals (PBE, B3LYP) suffer from "Ghost States" (spurious low-energy charge transfer states) in heteroaromatic systems. Range-separated functionals correct this.

-

-

NStates: Calculate at least

to capture the

Part 3: Step-by-Step Workflow

Diagram 1: Tautomeric Equilibrium Workflow

The following diagram illustrates the logic flow for identifying the global minimum in solution, a prerequisite for any docking or spectral study.

Caption: Workflow for determining the biologically relevant tautomer of isocytosine prior to property calculation.

Detailed Protocol

Step 1: Geometry Optimization (Gas Phase)

Perform optimization on all three primary tautomers.

-

Software: Gaussian 16/ORCA 5.

-

Route (Gaussian Example): #p opt freq wB97XD/6-311++G(d,p) int=ultrafine

-

Validation: Ensure zero imaginary frequencies.

Step 2: Solvation Correction

Perform a single-point energy calculation on the optimized gas-phase geometry (or re-optimize in solvent if high precision is needed).

-

Route: #p wB97XD/6-311++G(d,p) SCRF=(SMD, Solvent=Water) geom=check guess=read

Step 3: Excited State Scan (Vertical Excitation)

Calculate the absorption spectrum.

-

Route: #p td=(nstates=10) wB97XD/6-311++G(d,p) SCRF=(SMD, Solvent=Water)

Part 4: Data Presentation & Analysis

When reporting your results, organize the data to highlight the energetic gap between the "gas phase winner" and the "solution phase winner."

Table 1: Relative Stabilities of Isocytosine Tautomers

Values are representative approximations based on high-level benchmarks (CCSD(T)/CBS).

| Tautomer | Relative Energy (Gas) | Relative Energy (Water) | Dipole Moment (Debye) | Dominant Character |

| Keto-N1H | 0.0 (Global Min) | +1.5 to +2.0 | ~3.5 | Gas Phase Major |

| Keto-N3H | +0.8 to +1.2 | 0.0 (Global Min) | ~6.8 | Biological Major |

| Enol-cis | +1.5 | +4.5 | ~2.1 | Minor |

Diagram 2: Excited State Dynamics

Isocytosine is photostable because it relaxes back to the ground state quickly, preventing photodamage. The following diagram depicts this mechanism.

Caption: The photoprotective mechanism of isocytosine via ultrafast internal conversion through a conical intersection.

Part 5: Troubleshooting & Expert Insights

The "Blue Shift" Error

Problem: Your calculated UV-Vis absorption maximum (

Convergence Failure in Optimization

Problem: The geometry oscillates and fails to converge.

Cause: The potential energy surface is extremely flat regarding the pyramidalization of the amino group (

References

-

Szabla, R., et al. (2016).[4] Ultrafast excited-state dynamics of isocytosine. Physical Chemistry Chemical Physics, 18(30), 20208-20218.

-

Shukla, M. K., & Leszczynski, J. (2005). Tautomerism in Nucleic Acid Bases and Aromatic Amino Acids. Computational Chemistry: Reviews of Current Trends.

-

Hachimoji DNA Project. (2019). Hoshika, S., et al. Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887.

-

Gaussian 16 User Guide. SCRF Keyword and SMD Model.

-

Jacquemin, D., et al. (2012).[5] The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews.

Sources

- 1. Ultrafast excited state dynamics of isocytosine unveiled by femtosecond broadband time-resolved spectroscopy combined with density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PW-SMD: A Plane-Wave Implicit Solvation Model Based on Electron Density for Surface Chemistry and Crystalline Systems in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. Ultrafast excited-state dynamics of isocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Isocytosine Non-Natural Base Pairing Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Watson and Crick

The central dogma of molecular biology is founded upon the elegant and specific pairing of adenine with thymine and guanine with cytosine. This four-letter alphabet has orchestrated the complexity of life as we know it. However, the field of synthetic biology is pushing these boundaries, seeking to expand the genetic alphabet itself. This endeavor is not merely an academic exercise; it promises to unlock novel diagnostics, therapeutics, and biomaterials with unprecedented functionalities.[1][2][3][4] At the forefront of this exploration lies the non-natural base pair formed between isocytosine (isoC) and isoguanine (isoG).

This technical guide provides a comprehensive exploration of the core mechanisms governing isoC-isoG base pairing. We will delve into the physicochemical principles that allow for its formation, the challenges that have been overcome to make it a viable tool, and the experimental methodologies used to validate its function within biological systems. As Senior Application Scientist, my goal is to not only present the established facts but also to provide the causal logic behind the experimental designs and protocols, offering field-proven insights for researchers looking to harness the power of an expanded genetic alphabet.

The Isocytosine-Isoguanine Pair: A Re-engineered Hydrogen Bonding Network

The concept of an artificial third base pair dates back to a prescient proposal by Alexander Rich in 1962.[1] The isoC-isoG pair is a prime example of re-engineering the hydrogen bond donor and acceptor patterns of natural nucleobases to create an orthogonal system.[1][5]

Molecular Architecture and Hydrogen Bonding

Isocytosine (2-amino-4-ketopyrimidine) and isoguanine (6-amino-2-ketopurine) are structural isomers of the natural bases cytosine and guanine, respectively.[1][5] The key to their specific pairing lies in a unique hydrogen bonding pattern that is distinct from both A-T and G-C pairs.[1][6]

-

isoC-isoG Pairing: Forms three hydrogen bonds, similar to a G-C pair, contributing to its high stability.[1][6][7] Thermodynamic studies have shown that the stability of an isoC-isoG pair within a DNA duplex is comparable to that of a natural C-G pair.[8]

-

Orthogonality: The arrangement of hydrogen bond donors and acceptors in the isoC-isoG pair is designed to prevent mispairing with the natural bases.

Caption: Figure 1. Hydrogen bonding in the isoC-isoG pair.

The Tautomerism Challenge: A Hurdle to Fidelity

A significant challenge in the development of the isoC-isoG pair was the tautomerism of isoguanine.[9] Isoguanine can exist in a minor enol tautomeric form, which presents a hydrogen bonding pattern complementary to thymine (T).[6][9][10] This leads to misincorporation of T opposite isoG during DNA synthesis, reducing the fidelity of the unnatural base pair.[10][11]

Similarly, isocytosine can also exist in different tautomeric forms, although the keto-enol equilibrium of isoguanine has been the primary focus of research to improve pairing fidelity.[12][13]

Caption: Figure 2. Tautomeric forms of isoguanine.

Overcoming Tautomerism: The Introduction of 2-Thiothymine

A key breakthrough in improving the fidelity of the isoC-isoG system was the replacement of natural thymine (T) with 2-thiothymine (TS).[1][9] The bulky sulfur atom at the 2-position of TS sterically clashes with the 2-hydroxy group of the enol tautomer of isoG, preventing mispairing.[1][5] This modification significantly increased the selectivity of the isoG-isoC pair during PCR, reaching up to 98% per cycle.[1][14]

Enzymatic Recognition and Incorporation: The Polymerase Perspective

For a non-natural base pair to be truly useful, it must be recognized and processed by DNA and RNA polymerases. The Benner group pioneered the investigation of the enzymatic incorporation of isoC and isoG in the late 1980s and early 1990s.[1][5][9]

Polymerase Compatibility

A variety of polymerases have been shown to catalyze the template-directed formation of the isoC-isoG base pair.[10][11]

-

Successful Incorporation: T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of E. coli DNA polymerase I have all been shown to incorporate isoG opposite isoC in a template strand.[10][11]

-

Limited or No Incorporation: T4 DNA polymerase, however, does not efficiently incorporate isoG opposite isoC.[10][11]

This variability highlights the importance of the polymerase's active site in accommodating the non-natural base pair. The geometry and steric constraints of the active site play a crucial role in determining whether a polymerase can efficiently and faithfully incorporate an unnatural nucleotide.

Directed Evolution of Polymerases

To further improve the efficiency and fidelity of unnatural base pair incorporation, researchers have turned to directed evolution of polymerases.[15][16][17][18][19] This powerful technique allows for the selection of polymerase variants with enhanced ability to recognize and utilize non-natural nucleotides. By creating libraries of mutant polymerases and applying selective pressure, it is possible to evolve enzymes that are specifically adapted for an expanded genetic alphabet.[15][16][17][18][19] While much of this work has focused on other unnatural base pairs, the principles are directly applicable to optimizing polymerases for the isoC-isoG system.

Experimental Validation: Protocols and Methodologies

The validation of a non-natural base pair system requires a suite of rigorous experimental techniques to assess its stability, fidelity, and functionality in biological processes like PCR and transcription.

Primer Extension Assays

A fundamental experiment to assess the incorporation of a non-natural base is the primer extension assay. This allows for the qualitative and quantitative assessment of a polymerase's ability to incorporate an unnatural nucleotide opposite its partner in a template.

Protocol: Single Nucleotide Incorporation Assay

-

Reaction Setup:

-

Prepare a reaction mixture containing a DNA template with a single isoC or isoG base, a radiolabeled or fluorescently labeled primer that anneals just upstream of the unnatural base, a DNA polymerase, and a single species of deoxynucleoside triphosphate (dNTP), including the non-natural dNTP (e.g., d-isoGTP).

-

Include four separate reactions, each with one of the four natural dNTPs, as negative controls.

-

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period.

-

Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Analysis:

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the products using autoradiography or fluorescence imaging.

-

The presence of a band corresponding to the extended primer indicates successful incorporation of the nucleotide. The intensity of the band can be used for semi-quantitative analysis of incorporation efficiency.

-

Sources

- 1. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two are not enough: synthetic strategies and applications of unnatural base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unnatural base pair systems toward the expansion of the genetic alphabet in the central dogma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic alphabet expansion technology by creating unnatural base pairs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Unnatural Base Pairs for Synthetic Biology [jstage.jst.go.jp]

- 10. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Tautomerism of Guanine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides [frontiersin.org]

- 18. Directed evolution of polymerases to accept nucleotides with nonstandard hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biotech.gsu.edu [biotech.gsu.edu]

Technical Guide: The Chemistry and Application of Isocytosine in Synthetic Biology

The following technical guide is structured to provide an authoritative, deep-dive analysis of isocytosine (isoC) in nucleic acid research. It moves beyond basic definitions to explore the mechanistic, synthetic, and application-specific nuances required by high-level researchers.

Executive Summary: The Non-Canonical Imperative

Isocytosine (2-aminouracil, often abbreviated as isoC , S , or Z in various literatures) represents a cornerstone in the development of Artificially Expanded Genetic Information Systems (AEGIS).[1] Unlike standard canonical bases, isoC—when paired with its complement isoguanine (isoG )—allows for the expansion of the genetic alphabet from four letters to six (or more).

For the drug development professional or application scientist, isoC is not merely a structural curiosity; it is a functional tool used to:

-

Increase Assay Sensitivity: By eliminating non-specific hybridization in branched DNA (bDNA) assays.[1]

-

Enhance Aptamer Affinity: Providing novel chemical moieties (exocyclic amines in unique geometric positions) for protein binding.[1]

-

Expand Information Density: Enabling high-fidelity PCR amplification of synthetic DNA for data storage and semi-synthetic organisms.[1]

This guide details the physical chemistry of isoC, its synthesis protocols, and the critical handling parameters required to maintain fidelity in experimental workflows.

Chemical Foundations: The Tautomeric Challenge

The primary barrier to utilizing isoC in high-fidelity applications is tautomerism . Unlike natural bases, which heavily favor a single tautomeric form under physiological conditions, isoC exists in a delicate equilibrium that can compromise base-pairing specificity.[1]

The Tautomeric Equilibrium

Isocytosine exists primarily in two forms:

-

N1-H Keto form (Major): The "canonical" form required for Watson-Crick-like pairing with Isoguanine.[1]

-

N3-H Enol form (Minor): A promiscuous tautomer that alters the hydrogen bonding donor/acceptor pattern.[1]

Critical Insight: The N3-H enol tautomer of isoC presents a hydrogen bonding face identical to Thymine . Consequently, if the tautomeric equilibrium shifts during polymerase extension, isoC can mispair with Guanine , leading to transition mutations (isoC:G mismatches).[1]

Visualization of Pairing Mechanics

The following diagram illustrates the specific hydrogen bonding geometry of the stable AEGIS pair versus the promiscuous mismatch.

Figure 1: Mechanistic comparison of the intended IsoC-IsoG interaction versus the tautomer-induced mismatch. The stability of the N1-H form is critical for the fidelity of the AEGIS system.

Synthetic Methodologies: Phosphoramidite Chemistry

For researchers synthesizing oligonucleotides containing isoC, standard protocols must be modified to prevent degradation and ensure high coupling efficiency.[1]

Monomer Protection Strategy

The exocyclic amine of isocytosine is highly reactive. In standard phosphoramidite chemistry, the choice of protecting group is pivotal:

-

Standard: Isobutyryl (iBu) protection.[1]

-

High-Fidelity: N,N-diisobutylformamidine protection.[1] This group is often preferred for isoC as it is less prone to depurination-like side reactions and stabilizes the N1-H tautomer during synthesis.[1]

Solid-Phase Synthesis Protocol

Prerequisite: Anhydrous conditions (<30 ppm water) are strictly required.[1]

| Step | Reagent/Condition | Critical Technical Note |

| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in DCM | Monitor the orange color of the DMT cation. Ensure complete removal to prevent deletion mutations (n-1). |

| 2. Activation | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | Extended Coupling Time: Unlike standard bases (2-3 min), isoC phosphoramidites often require 6–10 minutes coupling time due to steric hindrance of the protecting groups.[1] |

| 3. Coupling | 5'-DMT-2'-deoxyisocytidine Phosphoramidite (0.1 M) | Use a higher concentration (0.1 M vs 0.067 M) to drive the reaction to completion.[1] |

| 4. Capping | Acetic Anhydride / N-Methylimidazole | Essential to cap unreacted 5'-OH groups.[1][2] Failure here leads to "deletion" sequences that are difficult to purify. |

| 5. Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | Standard oxidation is generally sufficient.[1] |

Deprotection (The Danger Zone)

Isocytosine is sensitive to harsh alkaline hydrolysis, which can cause ring opening or degradation.[1]

-

Avoid: Standard hot ammonia (55°C, overnight).

-

Recommended: UltraMild deprotection (0.05 M Potassium Carbonate in Methanol) or treatment with AMA (Ammonium hydroxide/Methylamine 1:[1]1) at room temperature for 2 hours, depending on the specific protecting group used.[1] Always consult the CoA of your specific phosphoramidite batch.

Enzymatic Applications & Fidelity

Incorporating isoC using polymerases requires careful enzyme selection.[1] Natural polymerases have evolved to reject non-canonical geometries, but the isoC-isoG pair mimics the Watson-Crick shape (steric complementarity).

Polymerase Compatibility

-

Klenow Fragment (exo-): Shows reasonable incorporation efficiency but lower fidelity.[1]

-

T7 RNA Polymerase: effective for transcribing isoC-containing DNA into RNA (e.g., for ribozyme or aptamer generation).[1]

-

Engineered Variants: Family A polymerases (like Taq) and Family B polymerases (like Pfu) often require specific mutations to accept the AEGIS bases efficiently.

-

Note: The "Hachimoji" system utilizes evolved variants of Vent (exo-) and Klenow (exo-) to achieve high-fidelity replication.[1]

-

The "Minor Tautomer" Problem in PCR

During PCR, the accumulation of the minor enol tautomer of isoC can lead to the unidirectional loss of the unnatural base pair (isoC

-

Mitigation: Use of high concentrations of the unnatural triphosphates (d-isoC-TP and d-isoG-TP) and pH optimization (slightly lower pH can sometimes stabilize the keto form) is often required to force the equilibrium toward the correct pairing.

Case Study: Branched DNA (bDNA) Technology

The most commercially successful application of isocytosine is in Branched DNA (bDNA) assays (e.g., Siemens/Bayer diagnostics for HIV/HCV viral load).[1]

The Logic of "Orthogonal" Hybridization

In complex biological fluids (blood/plasma), natural DNA sequences are abundant.[1] If a diagnostic probe uses only A, T, C, and G, it risks non-specific binding to the patient's genomic DNA, creating high background noise.[1]

The Solution: The "Amplifier" and "Pre-amplifier" probes in bDNA assays are constructed using isoC and isoG .

-

Target Probes: Contain natural bases to bind the viral RNA.[1]

-

Extender Probes: Contain a "bridge" sequence.

-

Amplifier System: Composed entirely of isoC/isoG sequences.[1]

-

Result: The amplifier cannot hybridize to natural human DNA (A, T, C, G), reducing background noise to near zero and allowing the detection of as few as 50 copies of viral RNA/mL.

-

bDNA Workflow Diagram

Figure 2: The bDNA signal amplification architecture. The use of isoC/isoG (blue nodes) creates a "bio-orthogonal" layer that prevents noise from natural genomic DNA.

References

-

Switzer, C., Moroney, S. E., & Benner, S. A. (1993).[1] Enzymatic recognition of the base pair between isocytidine and isoguanosine. Biochemistry, 32(39), 10489–10496.[1] Link

-

Collins, M. L., et al. (1997).[1] A branched DNA signal amplification assay for quantification of nucleic acid targets below 100 molecules/ml.[1] Nucleic Acids Research, 25(15), 2979–2984.[1] Link

-

Hoshika, S., et al. (2019).[1] Hachimoji DNA and RNA: A genetic system with eight building blocks.[1][3] Science, 363(6429), 884-887.[1] Link

-

Johnson, S. C., et al. (2004).[1] A third base pair for the polymerase chain reaction: inserting isoC and isoG. Nucleic Acids Research, 32(6), 1937–1941.[1] Link

-

Roberts, C., et al. (1997).[1] Theoretical and Experimental Study of Isocytosine Tautomerism. Journal of the American Chemical Society, 119(20), 4640–4649.[1] Link[1]

Sources

Methodological & Application

Application Note: Regioselective Alkylation of Isocytosine

This Application Note provides a definitive technical guide for the alkylation of isocytosine (2-amino-4-pyrimidinone). It addresses the critical challenge of regioselectivity inherent to the isocytosine scaffold, which possesses three competitive nucleophilic sites: N1, N3, and the exocyclic O4 (via tautomerism).

Executive Summary & Mechanistic Insight

Isocytosine (2-aminouracil) is a privileged scaffold in medicinal chemistry, serving as a hydrogen-bonding motif in kinase inhibitors and a non-natural nucleobase (isocytidine) in synthetic biology.[1]

The primary synthetic challenge is regiochemical control . Isocytosine exists in a tautomeric equilibrium between the N1-H keto (biologically dominant), N3-H keto , and enol forms.[1]

-

N1-Alkylation: Yields "nucleoside-like" topology.[1] Thermodynamically preferred in polar aprotic solvents with soft electrophiles.

-

O-Alkylation: Yields lactim ethers (2-amino-4-alkoxypyrimidines).[1] Favored by hard electrophiles, silver salts, or O-selective conditions.[1]

-

N3-Alkylation: Often a competitive side reaction, sterically sensitive due to the flanking C2-amino and C4-carbonyl groups.[1]

Decision Pathway for Reaction Conditions

The following logic gate determines the optimal protocol based on the desired regioisomer.

Figure 1: Strategic decision tree for selecting alkylation conditions.

Detailed Protocols

Method A: N1-Selective Alkylation (Standard Protocol)

This method utilizes the "Cesium Effect," where the large cesium cation stabilizes the N1-anion and promotes solubility in polar aprotic solvents, favoring the thermodynamically stable N1-product.[1]

Reagents & Materials

-

Substrate: Isocytosine (1.0 equiv)

-

Alkylating Agent: Alkyl Bromide or Iodide (1.1 – 1.2 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) -